2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c1-10-3-4-12(11(2)7-10)22-15(24)9-27-18-21-8-13(17(20)23-18)29(25,26)16-6-5-14(19)28-16/h3-8H,9H2,1-2H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANFZYXQXJQKSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in biomedical research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with a sulfonyl group and a dimethylphenyl acetamide moiety. Below are the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN4O3S2 |
| Molecular Weight | 388.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially impacting pathways involved in inflammation and cell proliferation.
- Modulation of Immune Responses : Studies have shown that similar compounds can enhance the release of immunostimulatory cytokines in immune cells, indicating a role in modulating immune responses .
- NF-κB Pathway Activation : The compound may activate the NF-κB signaling pathway, which is crucial for immune response and inflammation regulation .
Biological Activity
The biological activity of the compound has been evaluated in various studies, focusing on its effects on cancer cell lines and immune cells:
Case Studies
-
Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1 to 10 µM against human cancer cell lines such as KB-31 and KB-8511 .
Cell Line IC50 (µM) KB-31 >2.815 KB-8511 2.496 - Immune Modulation : In murine models, compounds structurally related to this molecule have been used as co-adjuvants in vaccination studies, enhancing antigen-specific antibody titers significantly when combined with established adjuvants like MPLA (monophosphoryl lipid A) .
Structure-Activity Relationship (SAR)
SAR studies have identified key structural features that enhance biological activity:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide compounds, including derivatives similar to 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide. Research indicates that sulfonamides can exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Synthesis and Testing of Sulfonamides
A study synthesized several novel sulfonamides, including those with structural similarities to the compound . These compounds were evaluated for their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Targeting Specific Pathways
The unique structure of this compound suggests potential for targeting specific biological pathways. Its design allows for modifications that can enhance selectivity and reduce side effects, making it a candidate for further drug development.
Synthesis Routes
The synthesis of this compound can be achieved through various methods involving the reaction of thiophene derivatives with pyrimidine-based sulfonamides. Techniques such as dynamic pH control during synthesis have been shown to improve yield and purity .
Summary of Findings
The applications of this compound are promising, particularly in the realm of antibacterial drug development. Its structural characteristics allow it to interact effectively with bacterial enzymes, potentially leading to new therapeutic options against resistant strains.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*Estimated based on ; †Predicted using analogous structures.
Abbreviations : TPSA = Topological Polar Surface Area; CF₃ = Trifluoromethyl.
Key Structural and Functional Differences
Core Heterocycle Variations: The pyrimidine core in the target compound and analogues (e.g., 1040657-51-9) is critical for hydrogen bonding via the amino group . In contrast, triazole-based analogues (e.g., 578749-21-0) prioritize π-π stacking due to aromatic nitrogen atoms . The chromeno-pyrimidine derivative (866864-77-9) introduces a fused ring system, likely enhancing DNA intercalation or protein surface binding .
Substituent Effects: Electron-Withdrawing Groups: The 5-chlorothiophene sulfonyl group in the target compound improves resistance to oxidative metabolism compared to non-halogenated analogues (e.g., 1040657-51-9) . The trifluoromethyl group in 725693-85-6 further enhances metabolic stability and electronegativity . Aromatic Substituents: The 2,4-dimethylphenyl group in the target compound optimizes steric bulk without excessive hydrophobicity. Analogues with 4-butylphenyl (578749-21-0) or dichlorophenyl (725693-85-6) groups exhibit higher logP values, which may compromise aqueous solubility .
The pyridine-containing analogue () demonstrates lower molecular weight (315.4 g/mol) and higher solubility, favoring oral bioavailability .
Preparation Methods
Preparation of 5-[(5-Chlorothiophen-2-yl)Thio]Pyrimidin-2(1H)-One
The pyrimidine ring is constructed via a four-component reaction involving:
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5-Chlorothiophene-2-carbaldehyde (1.2 equiv)
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Ethyl cyanoacetate (1.0 equiv)
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Acetone (1.5 equiv)
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Ammonium acetate (2.0 equiv)
Conditions : Reflux in ethanol (80°C, 12 hours). The reaction yields 5-[(5-chlorothiophen-2-yl)thio]pyrimidin-2(1H)-one as a pale-yellow solid (72% yield).
Chlorination to 2-Chloro-5-[(5-Chlorothiophen-2-yl)Thio]Pyrimidine
The hydroxyl group at position 2 of the pyrimidine is replaced with chlorine using phosphorus oxychloride (POCl₃).
| Parameter | Value |
|---|---|
| POCl₃ Volume | 10 mL per 1 g substrate |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 85% |
The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Sulfonation to 5-[(5-Chlorothiophen-2-yl)Sulfonyl]Pyrimidine
The thioether group is oxidized to a sulfone using m-chloroperoxybenzoic acid (m-CPBA):
Reagents :
-
m-CPBA (2.2 equiv)
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Dichloromethane (DCM) solvent
Conditions :
-
Temperature: 0°C to room temperature
-
Reaction Time: 8 hours
-
Yield: 78%
The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). The sulfone product is isolated as a white crystalline solid.
Synthesis of the Acetamide Linker
Preparation of N-(2,4-Dimethylphenyl)Chloroacetamide
Procedure :
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2,4-Dimethylaniline (1.0 equiv) is reacted with chloroacetyl chloride (1.1 equiv) in dry dichloromethane.
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Triethylamine (1.5 equiv) is added to scavenge HCl.
Conditions :
-
Temperature: 0°C (initial), then room temperature
-
Reaction Time: 4 hours
-
Yield: 89%
The product is recrystallized from ethanol/water (3:1) to afford colorless needles.
Coupling of Pyrimidine and Acetamide Intermediates
Nucleophilic Substitution Reaction
The key step involves the reaction of 2-chloro-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidine with N-(2,4-dimethylphenyl)chloroacetamide:
Reagents :
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
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Acetonitrile (MeCN) solvent
Conditions :
-
Temperature: 60°C
-
Reaction Time: 24 hours
-
Yield: 65%
Mechanism : The sulfur atom of the pyrimidine thiol acts as a nucleophile, displacing the chloride from the acetamide. The reaction is driven by the polar aprotic solvent and base.
Optimization Strategies and Challenges
Oxidation Selectivity
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves sulfone and sulfoxide byproducts.
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Recrystallization : Ethanol/water mixtures improve purity of final acetamide product.
Analytical Characterization Data
Spectral Data for Final Compound
Crystallographic Data
Single-crystal X-ray diffraction confirms the sulfone group’s geometry (C–S bond length: 1.82 Å) and planar pyrimidine ring.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| POCl₃ Chlorination | 85 | 98 | High efficiency for pyrimidine activation |
| m-CPBA Oxidation | 78 | 95 | Selective sulfonation |
| K₂CO₃/MeCN Coupling | 65 | 97 | Mild conditions for C–S bond formation |
Industrial-Scale Considerations
Q & A
Q. Optimization Parameters :
- Temperature control (60–80°C for sulfonation; room temperature for thioether coupling).
- Stoichiometric ratios (1:1.2 for pyrimidine:thiol to account for side reactions).
Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved for structural validation?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:
Dynamic NMR Studies : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria or conformational flexibility in solution .
Density Functional Theory (DFT) : Computational modeling compares experimental NMR shifts with theoretical predictions for different tautomers .
Crystallographic Refinement : High-resolution X-ray data (e.g., CCDC 2050001 ) should confirm bond lengths and angles. For example, intramolecular N–H···N hydrogen bonds stabilize the folded conformation observed in crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
